2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione
Overview
Description
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is complex and variable . It has multiple rings and is part of the tricyclic isoindole-1,3-dione derivatives . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione include a density of 1.35±0.1 g/cm3 (Predicted), a melting point of 223-224 °C, and a boiling point of 439.3±28.0 °C (Predicted) .Scientific Research Applications
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Pharmaceutical Synthesis
- N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
- These compounds have been used to create a variety of therapeutic agents .
- The synthesis process of N-isoindoline-1,3-diones heterocycles involves various methods, each offering unique advantages and challenges .
- One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
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Herbicides
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Colorants and Dyes
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Polymer Additives
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Organic Synthesis
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Photochromic Materials
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Synthesis of Dihydropyrrolopyrazinoisoindolones
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Biological Activities
- Indole derivatives, which are structurally similar to “2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione”, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Fused Multifunctionalized Isoindole-1,3-diones
- The facile synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
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Synthesis of Indolo- and Pyrrolo [1,2-a]quinoxalinones
- A methodology that involves the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole has been introduced for the synthesis of indolo [1,2-a]quinoxalin-6 (5H)-ones .
- The methodology developed herein was used for the synthesis of pyrrolo [1,2-a]quinoxalin-4 (5H)-ones .
- The reaction of N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of Pd (OCOCF3)2 as a catalyst and Cu (OAc)2 as an oxidant in toluene at 80 °C forms the corresponding quinoxalinones as exclusive products in good yields .
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Synthesis of Various Isoindolines-1,3-diones
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Preparation of N-Isoindolines-1,3-diones Derivatives Under Solventless Conditions
Future Directions
properties
IUPAC Name |
2-pyrrol-1-ylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-9-5-1-2-6-10(9)12(16)14(11)13-7-3-4-8-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEDESIYADUHFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357482 | |
Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |
CAS RN |
885-12-1 | |
Record name | 2-(1H-Pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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